

Comparative Analysis of MRPS22 Expression in Healthy vs. Diseased Tissues

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Compound of Interest

Compound Name: MR22

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the expression of Mitochondrial Ribosomal Protein S22 (MRPS22) in healthy versus various diseased tissues. MRPS22 is a nuclear-encoded protein essential for mitochondrial protein synthesis. As a component of the small 28S subunit of the mitochondrial ribosome (mitoribosome), it plays a critical role in translating mitochondrial DNA-encoded proteins required for the oxidative phosphorylation (OXPHOS) system. Dysregulation of MRPS22 expression or function is linked to a spectrum of human diseases, ranging from severe congenital mitochondrial disorders to cancer, making it a protein of significant interest for basic research and therapeutic development.

Data Presentation: Quantitative Comparison of MRPS22 Expression

The following tables summarize the expression levels of MRPS22 at both the mRNA and protein levels across various healthy and diseased tissues, compiled from publicly available databases and literature.

Table 1: Comparative MRPS22 mRNA Expression in Cancer vs. Normal Tissues

This table presents mRNA expression levels derived from RNA-sequencing data from The Cancer Genome Atlas (TCGA) project. Expression is reported in Fragments Per Kilobase of

exon per Million reads (FPKM).

Tissue Type	Pathological State	Mean mRNA Expression (FPKM)	Data Source
Breast	Normal Tissue	21.4	TCGA[1]
Breast Invasive Carcinoma	20.1	TCGA[1]	
Colon	Normal Tissue	20.5	TCGA[1]
Colon Adenocarcinoma	24.3	TCGA[1]	
Liver	Normal Tissue	13.9	TCGA[1]
Liver Hepatocellular Carcinoma	16.5	TCGA[1]	
Lung	Normal Tissue	16.9	TCGA[1]
Lung Adenocarcinoma	21.0	TCGA[1]	
Lung Squamous Cell Carcinoma	21.4	TCGA[1]	
Ovary	Normal Tissue (GTEx)	16.8	TCGA/GTEx[2]
Ovarian Serous Cystadenocarcinoma	20.1	TCGA[1]	
Pancreas	Normal Tissue	22.9	TCGA[1]
Pancreatic Adenocarcinoma	25.1	TCGA[1]	
Prostate	Normal Tissue	18.0	TCGA[1]
Prostate Adenocarcinoma	18.2	TCGA[1]	
Stomach	Normal Tissue	17.5	TCGA[1]
Stomach Adenocarcinoma	20.1	TCGA[1]	

Uterus	Normal Tissue	19.8	TCGA[1]
Uterine Corpus Endometrial Carcinoma	24.9	TCGA[1]	

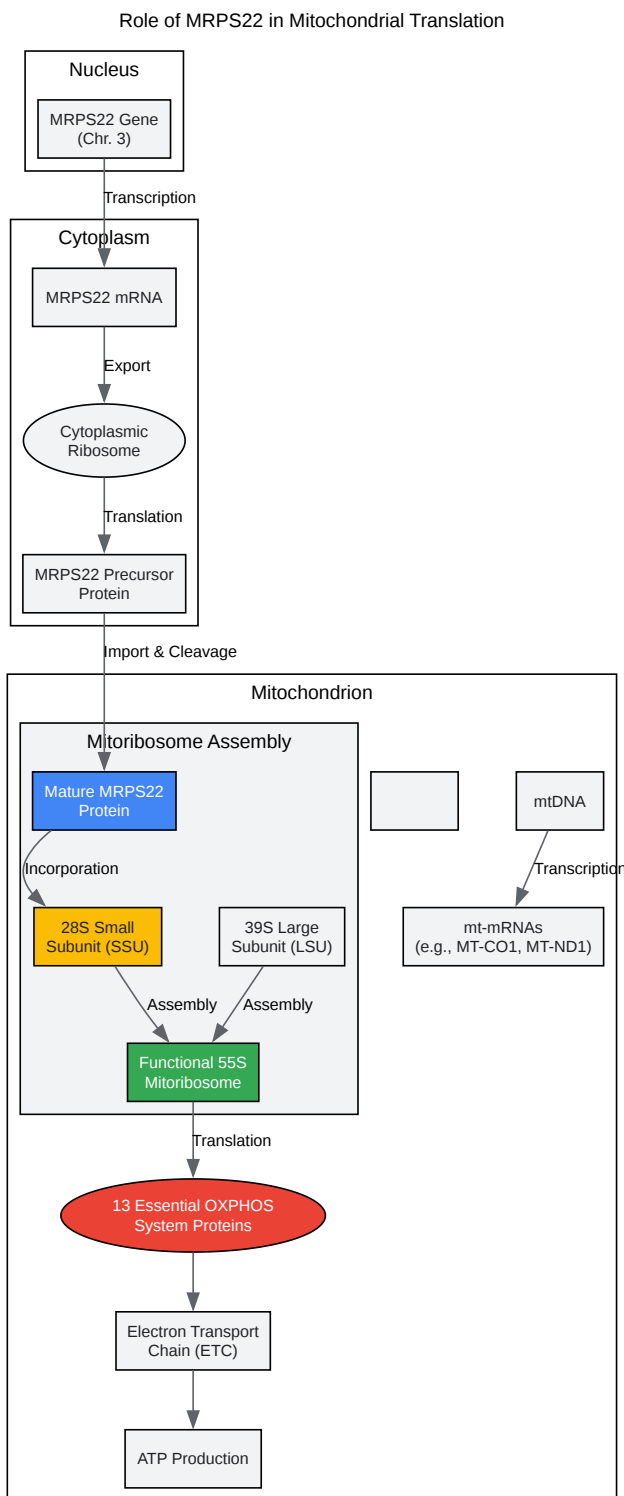
Table 2: Comparative MRPS22 Protein Expression in Healthy vs. Diseased Tissues

This table summarizes protein expression levels determined by immunohistochemistry (IHC) from the Human Protein Atlas and findings from specific disease-related studies. Staining levels are categorized as High, Medium, Low, or Not Detected.

Tissue/Cell Type	Pathological State	Protein Expression Level
Healthy Tissues		
Pancreas (Islets of Langerhans)	Healthy	High
Breast (Glandular cells)	Healthy	Medium
Cerebral Cortex (Neuropil)	Healthy	Medium
Gastrointestinal (Glandular cells)	Healthy	Medium
Kidney (Tubules)	Healthy	Medium
Testis (Cells in seminiferous ducts)	Healthy	Medium
Cancer Tissues		
Breast Cancer	Malignant	Medium
Colorectal Cancer	Malignant	Medium
Lung Cancer	Malignant	Medium
Ovarian Cancer	Malignant	Medium
Pancreatic Cancer	Malignant	High
Prostate Cancer	Malignant	Medium
Stomach Cancer	Malignant	Medium
Other Diseased Tissues		
Patient Fibroblasts	Combined Oxidative Phosphorylation Deficiency 5 (Severe Mutation)	Not Detected
Patient Fibroblasts	Primary Ovarian Insufficiency (Mild Mutation)	Unchanged vs. Control

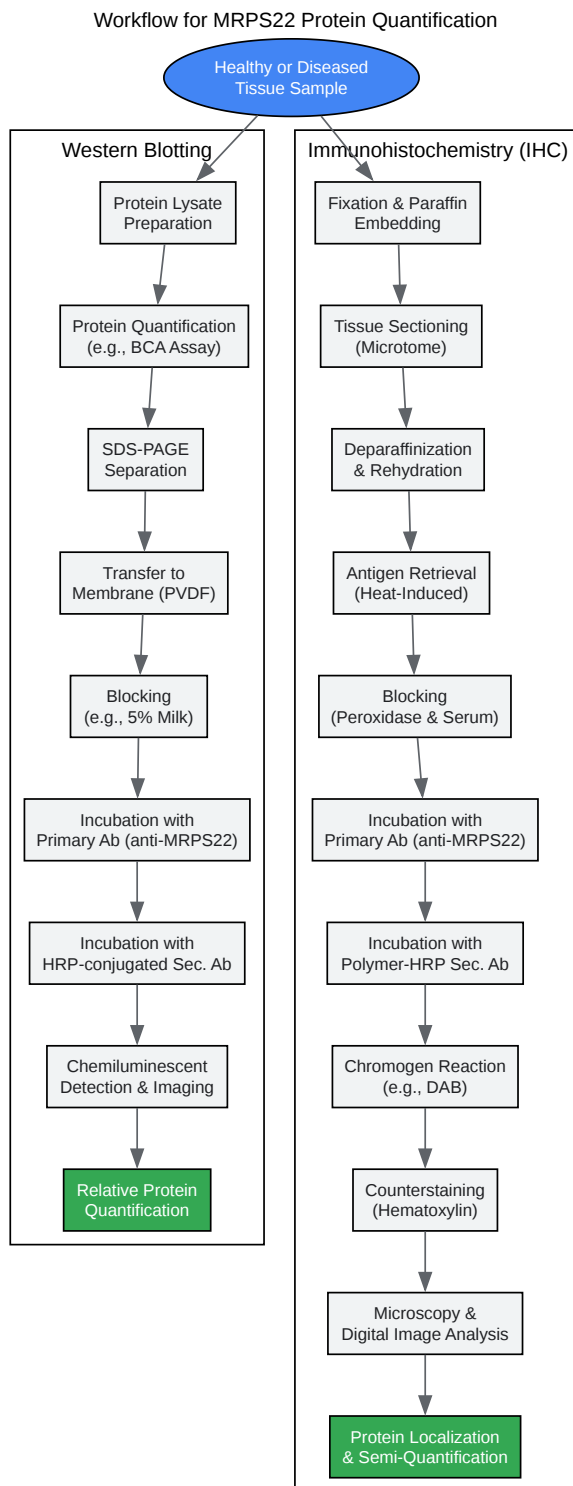
Signaling Pathway and Experimental Workflows

Visualizations of the core signaling pathway involving MRPS22 and the experimental workflows used to quantify its expression are provided below.



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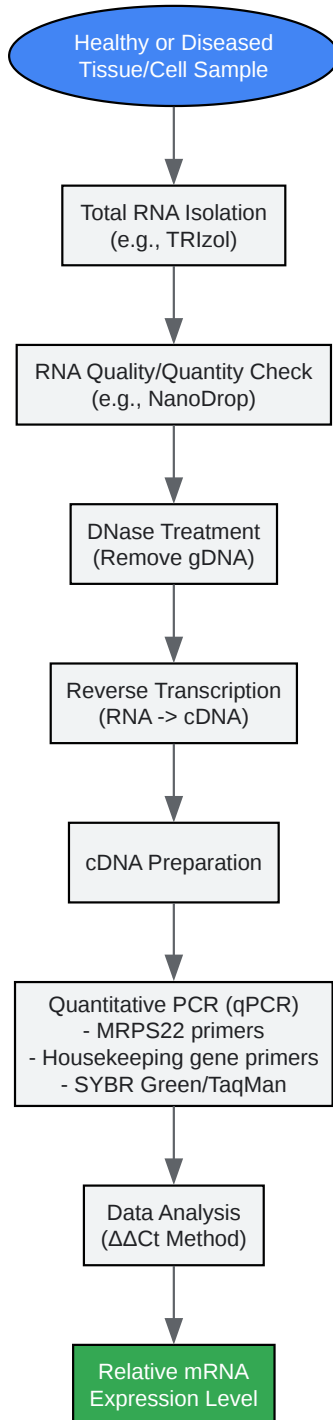
Caption: The role of MRPS22 in mitochondrial protein synthesis.



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Caption: Experimental workflow for MRPS22 protein analysis.

Workflow for MRPS22 mRNA Quantification (RT-qPCR)

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Caption: Experimental workflow for MRPS22 mRNA quantification.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific tissues or cell lines.

Western Blotting for MRPS22 Protein Detection

This method is used to separate and identify MRPS22 protein from a complex mixture of proteins extracted from cells or tissues.

- Sample Preparation (Lysate):
 - Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
 - Add ice-cold RIPA buffer with protease inhibitors to the cell plate or tissue sample.
 - Scrape cells or homogenize tissue and incubate on ice for 30 minutes with agitation.
 - Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (protein lysate) and determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE:
 - Mix 20-30 µg of protein lysate with Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5 minutes to denature proteins.
 - Load samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
 - Run electrophoresis until the dye front reaches the bottom of the gel.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific to MRPS22 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.
 - Wash the membrane again three times for 10 minutes each with TBST.
- Detection:
 - Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
 - Capture the chemiluminescent signal using a digital imaging system or autoradiography film.
 - Quantify band intensity using image analysis software, normalizing to a loading control protein (e.g., GAPDH, β -actin).

Immunohistochemistry (IHC) for MRPS22 Localization

This technique is used to visualize the location and abundance of MRPS22 protein within paraffin-embedded tissue sections.

- Tissue Preparation:
 - Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin wax.
 - Cut 4-5 μ m thick sections using a microtome and mount on charged glass slides.

- Deparaffinization and Rehydration:
 - Incubate slides in xylene (3 times, 5 minutes each).
 - Rehydrate sections by sequential immersion in 100% ethanol (2x, 10 min), 95% ethanol (10 min), and distilled water (2x, 5 min).
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 15-20 minutes.
 - Allow slides to cool to room temperature.
- Staining:
 - Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
 - Wash with buffer (e.g., PBS or TBS).
 - Apply a blocking serum (from the same species as the secondary antibody) for 1 hour to reduce non-specific binding.
 - Incubate with the primary anti-MRPS22 antibody overnight at 4°C in a humidified chamber.
 - Wash sections, then apply an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again, then apply a DAB (3,3'-Diaminobenzidine) chromogen substrate until a brown precipitate forms (2-10 minutes).
 - Immerse slides in water to stop the reaction.
- Counterstaining and Mounting:
 - Counterstain the nuclei with hematoxylin (which stains blue).

- Dehydrate the sections through graded alcohols and clear in xylene.
- Mount a coverslip using a permanent mounting medium.
- Analysis:
 - Examine slides under a microscope. Protein expression can be semi-quantitatively scored based on staining intensity (e.g., 0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.

Quantitative Real-Time PCR (RT-qPCR) for MRPS22 mRNA Expression

This method is used to accurately measure the amount of MRPS22 messenger RNA in a sample.

- RNA Isolation:
 - Homogenize fresh or frozen tissue/cells in a lysis reagent (e.g., TRIzol).
 - Isolate total RNA according to the manufacturer's protocol, typically involving chloroform extraction and isopropanol precipitation.
 - Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).
- DNase Treatment:
 - Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
- Reverse Transcription (cDNA Synthesis):
 - Synthesize complementary DNA (cDNA) from the DNase-treated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
- Quantitative PCR (qPCR):
 - Prepare a reaction mix containing cDNA template, forward and reverse primers specific for MRPS22, and a fluorescent qPCR master mix (e.g., SYBR Green).

- Prepare parallel reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Run the qPCR reaction in a real-time thermal cycler using a standard three-step cycling program (denaturation, annealing, extension).
- A melt curve analysis should be performed at the end to verify the specificity of the amplified product.
- Data Analysis:
 - Determine the cycle threshold (Ct) for MRPS22 and the housekeeping gene in each sample.
 - Calculate the relative expression of MRPS22 mRNA using the comparative Ct ($\Delta\Delta C_t$) method, which normalizes the target gene's expression to the housekeeping gene and a control sample.

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References

- 1. Expression of MRPS22 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. researchgate.net [researchgate.net]
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